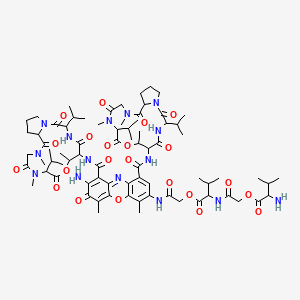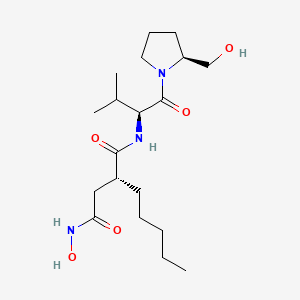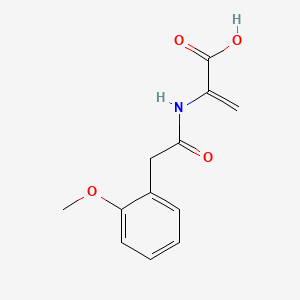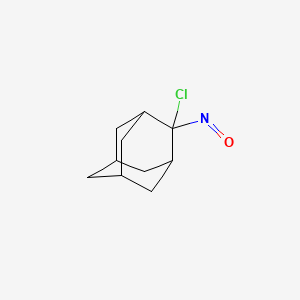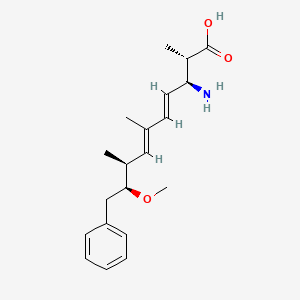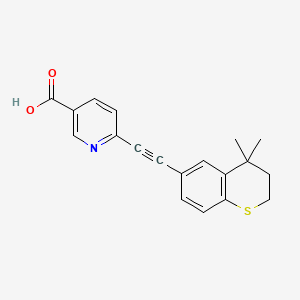
Tazarotenic acid
概要
説明
Tazarotenic acid is an active metabolite of tazarotene, a potent and selective agonist of the retinoid receptor (RAR) that binds to RARα, RARβ, and RARγ . It is relatively selective in activating RARβ and RARγ . Tazarotenic acid is also the first xenobiotic substrate of human retinoic acid hydroxylase CYP26A1 and CYP26B1 .
Synthesis Analysis
Tazarotenic acid is transformed to its active form by esterases present in the skin on topical application . The synthesis of Tazarotenic acid involves the use of density functional theory (DFT) at B3LYP/6-311++G (d, p) computational method .
Molecular Structure Analysis
The molecular structures of Tazarotenic acid and its derivatives were optimized using density functional theory (DFT) at B3LYP/6-311++G (d, p) computational method . The optimized molecules were then docked into the active site of the retinoic acid receptors .
Chemical Reactions Analysis
Tazarotenic acid is partially metabolized into its active form by esterases present in the skin on topical application . Some of the most important processes in chemical and biological systems are acid-base reactions in aqueous solutions .
Physical And Chemical Properties Analysis
Tazarotenic acid has a molecular weight of 323.41 . It is a crystalline solid with solubility in DMSO: 20 mg/mL, clear .
科学的研究の応用
1. Topical Therapy of Psoriasis
- Summary of Application: Tazarotenic acid is used in the topical treatment of psoriasis, a chronic skin disease. It is incorporated into electrospun polycaprolactone nanofibers with embedded magnetic nanoparticles for efficient delivery .
- Methods of Application: The drug is delivered through a smart hyperthermia nanofiber system with self-generated heat from the incorporated magnetic nanoparticles. This system releases the drug in response to on–off switching of alternating magnetic fields for the delivery of tazarotene through the skin .
- Results or Outcomes: This external field-controllable system with minimal skin irritation could create a new avenue for the topical therapy of psoriasis .
2. Transdermal Drug Delivery for Joint-Related Conditions
- Summary of Application: Tazarotenic acid is investigated for its potential in transdermal drug delivery, specifically for joint-related conditions like hand osteoarthritis .
- Methods of Application: In vitro permeation studies using porcine skin assessed tazarotene’s transdermal drug delivery from solution and gel formulations. A tape-stripping analysis determined stratum corneum retention and a pilot study using porcine joints assessed tazarotene’s ability to reach articular cartilage .
- Results or Outcomes: The results validate that tazarotene can permeate porcine skin and accumulate in articular cartilage in detectable amounts. The detection of tazarotene and tazarotenic acid in both the in vitro permeation studies and the pilot study on porcine joints validate the drug’s potential therapeutic use for hand osteoarthritis .
3. Treatment of Acne Vulgaris
- Summary of Application: Tazarotenic acid is commonly used in the treatment of acne vulgaris . It can be combined with benzoyl peroxide or an oral antibiotic, such as clindamycin or dapsone, for increased efficacy .
- Methods of Application: Tazarotenic acid is applied topically to the affected area. The specific dosage and frequency depend on the severity of the acne and the patient’s response to treatment .
- Results or Outcomes: Studies have shown that tazarotenic acid can significantly reduce mottling and hyperpigmentation, sallowness, fine wrinkling and coarse wrinkling in sun-damaged skin .
4. Treatment of Photodamaged Skin
- Summary of Application: Tazarotenic acid is used for the treatment of photodamaged skin. It can reduce the clinical and histological signs of photodamaged skin .
- Methods of Application: Tazarotenic acid is applied topically to the affected area. The therapy is more effective when used with the daily application of sunscreen .
- Results or Outcomes: Long-term use of Tazarotene is associated with a significant reduction in atypical melanocytes and keratocytes - cells considered to be precursors of skin cancer .
5. Treatment of Benign Facial Lentigines
- Summary of Application: Tazarotenic acid is used for the symptomatic treatment of benign facial lentigines . These are small, darkened patches of skin which are usually harmless .
- Methods of Application: Tazarotenic acid is applied topically to the affected area. The therapy is more effective when used with the daily application of sunscreen .
- Results or Outcomes: The use of Tazarotenic acid can reduce the appearance of these spots, improving the overall complexion and texture of the skin .
6. Treatment of Facial Fine Wrinkling
- Summary of Application: Tazarotenic acid is used for the symptomatic treatment of facial fine wrinkling . It is an acetylenic retinoid that has been shown to reduce fine wrinkles .
- Methods of Application: Tazarotenic acid is applied topically to the affected area. The therapy is more effective when used with the daily application of sunscreen .
- Results or Outcomes: Long-term use of Tazarotene is associated with a significant reduction in fine wrinkling. Some studies have shown long-term use of Tazarotene to be associated with increased collagen production and better organization of skin collagen bundles .
Safety And Hazards
将来の方向性
The detection of Tazarotenic acid in both the in vitro permeation studies and the pilot study on porcine joints validates the drug’s potential therapeutic use for hand osteoarthritis . This study lays the groundwork for future research, contributing insights into Tazarotenic acid’s potential for transdermal drug delivery and guiding further exploration in topical retinoid applications .
特性
IUPAC Name |
6-[2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S/c1-19(2)9-10-23-17-8-4-13(11-16(17)19)3-6-15-7-5-14(12-20-15)18(21)22/h4-5,7-8,11-12H,9-10H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIBKLWBVJPOQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152094 | |
| Record name | Agn 190299 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tazarotenic acid | |
CAS RN |
118292-41-4 | |
| Record name | Tazarotenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118292-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Agn 190299 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118292414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Agn 190299 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAZAROTENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85FDJ14553 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



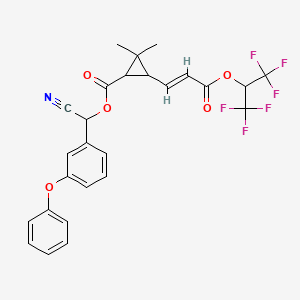
![7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride](/img/structure/B1664351.png)
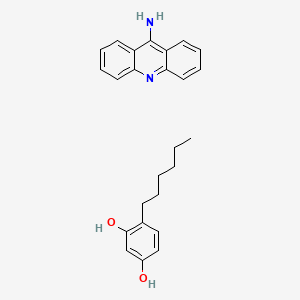
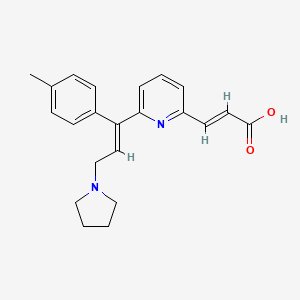
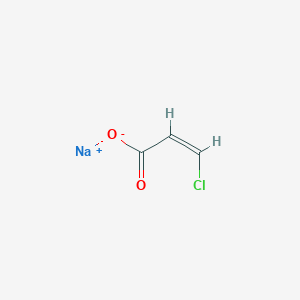
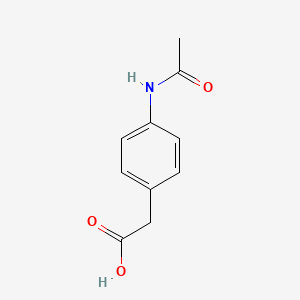
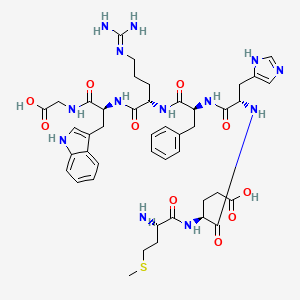
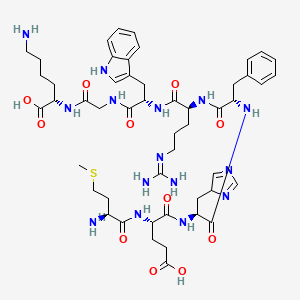
![[2-[[8-Amino-4,6-dimethyl-7-oxo-1,9-bis[[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]carbamoyl]phenoxazin-3-yl]amino]-2-oxoethyl] 2-amino-3-methylbutanoate](/img/structure/B1664362.png)
